molecular formula C10H16ClN B13572584 [(2-Ethylphenyl)methyl](methyl)aminehydrochloride

[(2-Ethylphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13572584
M. Wt: 185.69 g/mol
InChI Key: YNVSUYUKGDEHPW-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C10H16ClN. It is commonly used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)methylaminehydrochloride typically involves the reaction of 2-ethylbenzyl chloride with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of (2-Ethylphenyl)methylaminehydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Ethylphenyl)methylaminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions and as a stimulant.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The compound’s action on adrenergic receptors is a key aspect of its pharmacological profile .

Comparison with Similar Compounds

    Phenethylamine: Shares a similar structure but lacks the ethyl and methyl substitutions.

    Amphetamine: Similar in structure but has different pharmacological effects.

    Methamphetamine: A more potent stimulant with a similar core structure.

Uniqueness: (2-Ethylphenyl)methylaminehydrochloride is unique due to its specific substitutions, which confer distinct chemical and pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and therapeutic contexts.

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

1-(2-ethylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H

InChI Key

YNVSUYUKGDEHPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CNC.Cl

Origin of Product

United States

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